3-メチル-5-(5-メチルイソキサゾール-3-イル)イソキサゾール-4-カルボン酸メチル

説明

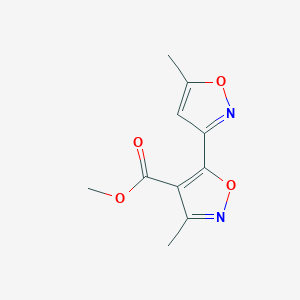

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

科学的研究の応用

Medicinal Chemistry Applications

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate has shown promise in several therapeutic areas:

Anticancer Properties

Research indicates that compounds similar to methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate may exhibit anticancer activity. For instance, studies have highlighted the role of isoxazole derivatives in inhibiting carbonic anhydrase IX, an enzyme overexpressed in many tumors. The binding affinity of these compounds suggests their potential as selective inhibitors in cancer treatment .

Neurodegenerative Disorders

There is ongoing research into the application of isoxazole derivatives for treating tauopathies, including Alzheimer's disease. These compounds may interact with tau proteins, potentially mitigating neurodegeneration . The structural characteristics of methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate could be leveraged to develop new therapeutic agents targeting these pathways.

Agricultural Chemistry Applications

The compound's unique chemical structure may also lend itself to applications in agriculture:

Pesticide Development

Isoxazole derivatives have been explored for their insecticidal and herbicidal properties. The ability to modify the isoxazole ring could enhance the efficacy and selectivity of these compounds against specific pests or weeds, making them valuable in integrated pest management strategies .

Material Science Applications

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate may find applications in material science due to its unique electronic properties:

Photochromic Materials

Compounds containing isoxazole rings have been investigated for use in photochromic materials, which change color upon exposure to light. This property could be harnessed in various applications, including smart windows and optical devices .

- Anticancer Activity Study : A recent study demonstrated that derivatives similar to methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate exhibited significant inhibition of carbonic anhydrase IX with a binding constant of , indicating their potential as anticancer agents .

- Neurodegenerative Research : Investigations into tauopathies have suggested that compounds like methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate may interfere with tau aggregation processes, providing a basis for further drug development aimed at neurodegenerative diseases .

作用機序

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the derivative and the nature of the target .

Biochemical Pathways

Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

It is known that isoxazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structure and the nature of their targets .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings . The reaction conditions often require the presence of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives, including Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate, may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the reaction .

化学反応の分析

Types of Reactions

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

類似化合物との比較

Similar Compounds

Similar compounds to Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate include:

- 5-Methylisoxazole-3-carboxylic acid

- 3-Methyl-5-(hydroxymethyl)isoxazole

- N-(5-methylisoxazol-3-yl)malonamide

Uniqueness

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

生物活性

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C₉H₈N₂O₄

- Molecular Weight : 208.17 g/mol

- CAS Number : 849066-63-3

- InChI Key : ASBPDKJMOPNMLF-UHFFFAOYSA-N

The biological activity of Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate is primarily attributed to its interaction with various biological targets. The isoxazole ring structure is known to participate in hydrogen bonding and π-stacking interactions, which can influence enzyme activity and receptor binding.

Antimicrobial Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, certain isoxazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0048 mg/mL to 0.156 mg/mL against various bacterial strains, suggesting that methyl isoxazole derivatives may possess similar capabilities .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | B. mycoides |

| Compound VIIf | 0.0048 | C. albicans |

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity, particularly against Candida species. The MIC values for antifungal activity in related studies indicate promising potential for therapeutic applications in treating fungal infections .

Study on Isoxazole Derivatives

A study explored the synthesis and biological evaluation of several isoxazole derivatives, including Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate. The results indicated that these compounds exhibited varying degrees of antimicrobial activity, with some derivatives showing potent inhibition against specific pathogens .

Peptide Synthesis Applications

Research has investigated the use of Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate in solid-phase peptide synthesis. The incorporation of this compound into peptide chains has shown potential for developing new peptidomimetics with enhanced biological activities .

特性

IUPAC Name |

methyl 3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-5-4-7(12-15-5)9-8(10(13)14-3)6(2)11-16-9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSIFWDGJSJXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349736 | |

| Record name | Methyl 3',5-dimethyl[3,5'-bi-1,2-oxazole]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-12-0 | |

| Record name | Methyl 3',5-dimethyl[3,5'-bi-1,2-oxazole]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。